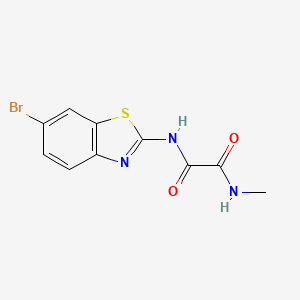

N-(6-Bromo-2-benzothiazolyl)-N'-methylethanediamide

CAS No.: 104388-95-6

Cat. No.: VC17039694

Molecular Formula: C10H8BrN3O2S

Molecular Weight: 314.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 104388-95-6 |

|---|---|

| Molecular Formula | C10H8BrN3O2S |

| Molecular Weight | 314.16 g/mol |

| IUPAC Name | N'-(6-bromo-1,3-benzothiazol-2-yl)-N-methyloxamide |

| Standard InChI | InChI=1S/C10H8BrN3O2S/c1-12-8(15)9(16)14-10-13-6-3-2-5(11)4-7(6)17-10/h2-4H,1H3,(H,12,15)(H,13,14,16) |

| Standard InChI Key | CAHHZWIMGMIKJV-UHFFFAOYSA-N |

| Canonical SMILES | CNC(=O)C(=O)NC1=NC2=C(S1)C=C(C=C2)Br |

Introduction

N-(6-Bromo-2-benzothiazolyl)-N'-methylethanediamide is a chemical compound that has garnered attention due to its unique structural features and potential applications in medicinal chemistry. The compound includes a benzothiazole moiety, which is substituted with a bromine atom at the 6-position, and an amide functional group. This combination of structural elements contributes to its chemical reactivity and potential biological activity.

Synthesis and Chemical Reactivity

The synthesis of N-(6-Bromo-2-benzothiazolyl)-N'-methylethanediamide can be achieved through various chemical methods, although specific synthesis protocols are not widely detailed in available literature. The compound's reactivity is influenced by its functional groups, particularly the amide and bromine substituents.

Biological Activity and Potential Applications

Benzothiazole derivatives, including N-(6-Bromo-2-benzothiazolyl)-N'-methylethanediamide, are known for their diverse biological activities. These include antimicrobial, antifungal, and anticancer properties. The presence of the benzothiazole ring and the bromine atom may enhance interactions with biological targets, suggesting potential therapeutic applications.

Comparison with Similar Compounds

| Compound Name | Structure Features | Notable Activity |

|---|---|---|

| 2-Aminobenzothiazole | Contains amino group on benzothiazole | Antimicrobial properties |

| Benzothiazole-2-carboxylic acid | Carboxylic acid substituent | Anticancer activity |

| Methyl 6-bromo-2-naphthoate | Methyl ester derivative | Used in synthesis of retinoids |

| 6-Bromo-2-methylbenzoic acid | Methyl group at 2-position | Potential anti-inflammatory effects |

These compounds highlight the diversity within benzothiazole derivatives and emphasize the uniqueness of N-(6-Bromo-2-benzothiazolyl)-N'-methylethanediamide due to its specific bromination pattern and amide functionality.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume